molecular formula C12H16Cl2O B14391069 (4,4-Dichloro-3-ethoxybutyl)benzene CAS No. 88223-44-3

(4,4-Dichloro-3-ethoxybutyl)benzene

Katalognummer: B14391069
CAS-Nummer: 88223-44-3
Molekulargewicht: 247.16 g/mol
InChI-Schlüssel: NNMHXRMFCSLMEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,4-Dichloro-3-ethoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a 4,4-dichloro-3-ethoxybutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dichloro-3-ethoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4,4-dichloro-3-ethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4,4-Dichloro-3-ethoxybutyl)benzene undergoes various chemical reactions, including:

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of reduced benzene derivatives.

Wirkmechanismus

The mechanism of action of (4,4-Dichloro-3-ethoxybutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of benzenonium intermediates, which are stabilized by resonance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Chloro-3-ethoxybutyl)benzene
  • (4,4-Dichlorobutyl)benzene
  • (3-Ethoxybutyl)benzene

Uniqueness

(4,4-Dichloro-3-ethoxybutyl)benzene is unique due to the presence of both chloro and ethoxy substituents on the butyl chain, which imparts distinct chemical reactivity and physical properties compared to its analogs .

Conclusion

This compound is a compound with diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and properties make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

88223-44-3

Molekularformel

C12H16Cl2O

Molekulargewicht

247.16 g/mol

IUPAC-Name

(4,4-dichloro-3-ethoxybutyl)benzene

InChI

InChI=1S/C12H16Cl2O/c1-2-15-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI-Schlüssel

NNMHXRMFCSLMEI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCC1=CC=CC=C1)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.